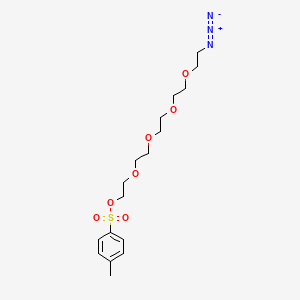

Azide-PEG5-Tos

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O7S/c1-16-2-4-17(5-3-16)28(21,22)27-15-14-26-13-12-25-11-10-24-9-8-23-7-6-19-20-18/h2-5H,6-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRFPWKHJGMATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Chemical Versatility of Azide-PEG5-Tos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Azide-PEG5-Tos is a heterobifunctional crosslinking reagent that has garnered significant attention in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a tosyl leaving group, provides a versatile platform for the covalent attachment and modification of a wide array of molecules. This in-depth technical guide elucidates the core chemical properties of Azide-PEG5-Tos, presents detailed experimental protocols for its key reactions, and visualizes its utility in complex bioconjugation workflows.

Core Chemical Properties

Azide-PEG5-Tos is a well-defined molecule with the chemical formula C17H27N3O7S and a molecular weight of approximately 417.48 g/mol .[1] The structure consists of a short, hydrophilic five-unit polyethylene glycol (PEG) chain, which enhances solubility in aqueous media.[1] One terminus of the PEG chain is functionalized with an azide group (-N3), while the other is capped with a tosylate group (-OTs). The physical state of Azide-PEG5-Tos can vary, with some suppliers describing it as a solid powder and others as a liquid at room temperature. For optimal stability, it is recommended to store the compound at -20°C.[2]

Quantitative Data Summary

While specific experimental values for pKa, melting point, and boiling point are not consistently reported across publicly available sources, the following table summarizes the key chemical identifiers for Azide-PEG5-Tos.

| Property | Value |

| Chemical Formula | C17H27N3O7S |

| Molecular Weight | 417.48 g/mol [1] |

| CAS Number | 236754-49-7[1] |

| IUPAC Name | 14-azido-3,6,9,12-tetraoxatetradecyl 4-methylbenzenesulfonate[1] |

| Purity | Typically >95% |

| Solubility | Soluble in DMSO and aqueous media[1] |

| Storage | Recommended at -20°C[2] |

Reactivity and Functional Roles

The chemical utility of Azide-PEG5-Tos is dictated by its two distinct functional groups: the azide and the tosylate. This dual reactivity allows for a two-step, orthogonal conjugation strategy, making it a valuable tool in the synthesis of complex biomolecular architectures, most notably Antibody-Drug Conjugates (ADCs).[3]

The Azide Group: A Gateway to "Click Chemistry"

The terminal azide group is a key participant in so-called "click chemistry" reactions, which are known for their high efficiency, specificity, and biocompatibility. Specifically, the azide group of Azide-PEG5-Tos can readily undergo:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring upon reaction with a terminal alkyne in the presence of a copper(I) catalyst.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide, forming a triazole linkage. This method is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.

The Tosyl Group: A Precursor for Nucleophilic Substitution

The tosylate group is an excellent leaving group, making the other end of the molecule susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functionalities by reacting Azide-PEG5-Tos with nucleophiles such as amines, thiols, and alcohols. The hydrophilic PEG spacer not only enhances solubility but also provides flexibility to the resulting conjugate.

Below is a diagram illustrating the primary reaction pathways of Azide-PEG5-Tos.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving Azide-PEG5-Tos. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating Azide-PEG5-Tos to an alkyne-containing molecule.

Materials:

-

Azide-PEG5-Tos

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

DMSO or DMF (if needed for solubility)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of Azide-PEG5-Tos in DMSO or the reaction buffer.

-

Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.

-

Prepare a 50 mM stock solution of CuSO4 in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-containing molecule to the desired final concentration in the reaction buffer.

-

Add Azide-PEG5-Tos to the reaction mixture (typically 1.5-2 equivalents relative to the alkyne).

-

Add the THPTA ligand to the reaction mixture (final concentration of ~5 times the copper concentration).

-

Add the CuSO4 solution to the reaction mixture (final concentration of ~1 mM).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (final concentration of ~5 mM).

-

-

Reaction Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The reaction progress can be monitored by LC-MS or HPLC.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis to remove unreacted reagents and byproducts.

-

-

Characterization:

-

Confirm the identity and purity of the final conjugate using techniques such as mass spectrometry (MS) and NMR spectroscopy.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general method for the copper-free conjugation of Azide-PEG5-Tos to a molecule containing a strained alkyne (e.g., DBCO).

Materials:

-

Azide-PEG5-Tos

-

Strained alkyne-containing molecule (e.g., DBCO-functionalized protein)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

DMSO or DMF (if needed for solubility)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of Azide-PEG5-Tos in DMSO or the reaction buffer.

-

Prepare a stock solution of the strained alkyne-containing molecule in a compatible solvent.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the strained alkyne-containing molecule to the desired final concentration in the reaction buffer.

-

Add the Azide-PEG5-Tos stock solution to the reaction mixture. A molar excess of 1.5 to 5-fold of the azide is often used to ensure complete reaction.

-

-

Reaction Incubation:

-

Incubate the reaction mixture at room temperature for 2-12 hours, or overnight at 4°C, with gentle agitation. Reaction times will vary depending on the specific strained alkyne used. Monitor the reaction by an appropriate method (e.g., SDS-PAGE for proteins, LC-MS).

-

-

Purification:

-

Purify the conjugate using a method suitable for the biomolecule of interest, such as SEC or affinity chromatography, to remove excess Azide-PEG5-Tos.

-

-

Characterization:

-

Analyze the final product by methods such as MS to confirm conjugation and determine the degree of labeling.

-

Protocol 3: Nucleophilic Substitution with an Amine

This protocol provides a representative example of a nucleophilic substitution reaction where the tosyl group of Azide-PEG5-Tos is displaced by a primary amine.

Materials:

-

Azide-PEG5-Tos

-

Amine-containing molecule (R-NH2)

-

Aprotic polar solvent (e.g., DMF or DMSO)

-

Non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

Procedure:

-

Reaction Setup:

-

Dissolve Azide-PEG5-Tos in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the amine-containing molecule to the solution (typically 1.1-1.5 equivalents).

-

Add the non-nucleophilic base to the reaction mixture (typically 2-3 equivalents) to act as a proton scavenger.

-

-

Reaction Incubation:

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

-

Characterization:

-

Characterize the purified product by NMR spectroscopy and mass spectrometry to confirm the structure of the resulting amine-PEG5-azide.

-

Application in Antibody-Drug Conjugate (ADC) Synthesis

A prominent application of Azide-PEG5-Tos is in the construction of Antibody-Drug Conjugates (ADCs). In a typical workflow, the tosyl group is first reacted with a functional group on the cytotoxic drug, and the resulting azide-functionalized drug-linker construct is then "clicked" onto an alkyne-modified antibody.

The following diagram illustrates a generalized workflow for the synthesis of an ADC using Azide-PEG5-Tos.

References

The Core Mechanism of Azide-PEG5-Tos in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Azide-PEG5-Tos, a heterobifunctional linker, in bioconjugation. We will delve into the distinct roles of its constituent functional groups—azide (B81097), polyethylene (B3416737) glycol (PEG), and tosyl—and provide detailed experimental protocols and quantitative data to inform the design and execution of successful bioconjugation strategies.

Introduction to Azide-PEG5-Tos in Bioconjugation

Azide-PEG5-Tos is a versatile tool in the field of bioconjugation, enabling the covalent linkage of two different molecular entities with high specificity and efficiency. Its linear structure comprises three key components: a terminal azide group, a five-unit polyethylene glycol (PEG) spacer, and a terminal tosyl (tosylate) group. This heterobifunctional nature allows for a two-step, sequential conjugation strategy, which is critical for the synthesis of complex biomolecular constructs such as antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents.

The PEG spacer enhances the solubility and in vivo stability of the resulting conjugate, while the azide and tosyl groups provide orthogonal reactivity, allowing for controlled, stepwise conjugation reactions.[1][2]

Mechanism of Action of Functional Groups

The utility of Azide-PEG5-Tos lies in the distinct and predictable reactivity of its terminal functional groups.

The Tosyl Group: A Reactive Leaving Group for Nucleophilic Substitution

The tosyl (p-toluenesulfonyl) group is an excellent leaving group, making the terminal carbon atom of the PEG chain susceptible to nucleophilic attack.[3][4] This reactivity is primarily exploited for conjugation to amine and thiol groups present on biomolecules like proteins and peptides.

Reaction with Amines (e.g., Lysine (B10760008) Residues): Primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, are effective nucleophiles that can displace the tosylate group, forming a stable secondary amine linkage. This reaction is typically carried out in aqueous buffers at a slightly alkaline pH (7.5-9.5) to ensure the amine is deprotonated and thus more nucleophilic.[5]

Reaction with Thiols (e.g., Cysteine Residues): Thiol groups on cysteine residues are also potent nucleophiles and react with the tosylated PEG to form a stable thioether bond.

The PEG5 Spacer: Enhancing Pharmacokinetics and Solubility

The five-unit polyethylene glycol (PEG) chain serves as a hydrophilic and flexible spacer. The inclusion of a PEG linker in a bioconjugate offers several advantages:

-

Improved Solubility: The hydrophilic nature of the PEG chain can significantly increase the aqueous solubility of hydrophobic molecules.

-

Enhanced Stability: PEGylation can protect the conjugated biomolecule from enzymatic degradation, thereby increasing its in vivo half-life.

-

Reduced Immunogenicity: The PEG chain can mask immunogenic epitopes on the surface of a protein, reducing the likelihood of an immune response.

-

Controlled Spacing: The defined length of the PEG5 spacer provides steric separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

The Azide Group: A Bioorthogonal Handle for Click Chemistry

The azide group is a bioorthogonal functional group, meaning it is stable and non-reactive in biological systems. Its primary role in bioconjugation is to participate in "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient and specific, forming a stable triazole ring.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide group with a terminal alkyne, forming a 1,4-disubstituted triazole.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to react with the azide, forming a triazole. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.

Quantitative Data on Bioconjugation Reactions

The efficiency and kinetics of bioconjugation reactions are critical for achieving desired outcomes. The following table summarizes typical quantitative data for the types of reactions involved in the use of Azide-PEG5-Tos. Note that specific results will vary depending on the biomolecules, reaction conditions, and analytical methods used.

| Reaction Type | Functional Groups Involved | Typical Reaction Efficiency/Yield | Reaction Conditions | Resulting Linkage Stability | Reference |

| Nucleophilic Substitution | Tosyl + Amine (e.g., Lysine) | >95% (functionalization of PEG) | pH 7.5-9.5, aqueous buffer, room temp. | Stable secondary amine bond | |

| Nucleophilic Substitution | Tosyl + Thiol (e.g., Cysteine) | >95% (functionalization of PEG) | Aqueous buffer, room temp. | Stable thioether bond | |

| CuAAC | Azide + Terminal Alkyne | High to quantitative | Aqueous buffer, Cu(I) catalyst, room temp. | Stable triazole ring | |

| SPAAC | Azide + Cyclooctyne (e.g., DBCO) | High to quantitative | Aqueous buffer, catalyst-free, room temp. to 37°C | Stable triazole ring |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of Azide-PEG5-Tos.

Protocol 1: Conjugation of Azide-PEG5-Tos to a Protein via Amine Groups

This protocol describes the first step in a sequential conjugation: attaching the linker to a protein through its amine residues.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

Azide-PEG5-Tos

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.4.

-

Linker Preparation: Immediately before use, dissolve Azide-PEG5-Tos in anhydrous DMSO to a stock concentration of 10-20 mM.

-

Conjugation Reaction: a. Add a 10- to 50-fold molar excess of the dissolved Azide-PEG5-Tos to the protein solution. The optimal ratio should be determined empirically. b. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Quenching (Optional): Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted Azide-PEG5-Tos. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and byproducts by dialysis against PBS or by using a desalting column.

-

Characterization: Confirm the incorporation of the azide-PEG linker by methods such as MALDI-TOF mass spectrometry or by reacting the azide with a fluorescently labeled alkyne and measuring the fluorescence.

Protocol 2: Click Chemistry Conjugation of an Alkyne-Modified Molecule to the Azide-PEGylated Protein (CuAAC)

This protocol describes the second step: attaching an alkyne-containing molecule to the now azide-functionalized protein.

Materials:

-

Azide-PEGylated protein from Protocol 1

-

Alkyne-containing molecule (e.g., drug, fluorophore)

-

Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 50 mM in water)

-

Sodium ascorbate (B8700270) solution (e.g., 50 mM in water, prepared fresh)

-

Copper ligand (e.g., TBTA) solution (e.g., 10 mM in DMSO)

-

Desalting column or dialysis cassette

Procedure:

-

Reagent Preparation: a. Prepare a stock solution of the alkyne-containing molecule in DMSO or an appropriate solvent.

-

Conjugation Reaction: a. In a microcentrifuge tube, combine the azide-PEGylated protein with a 5- to 10-fold molar excess of the alkyne-containing molecule. b. Prepare the catalyst solution immediately before use by mixing the CuSO4 and copper ligand solutions. c. Add the catalyst components to the protein-alkyne mixture in the following order, with gentle mixing after each addition: i. Copper/ligand solution ii. Sodium ascorbate solution

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature.

-

Purification: Purify the final conjugate using a desalting column or dialysis to remove excess reagents and catalyst.

-

Characterization: Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight and by LC-MS to confirm the final mass.

Visualizations of Mechanisms and Workflows

Mechanism of Action of Azide-PEG5-Tos

Caption: Overall mechanism of Azide-PEG5-Tos in bioconjugation.

Experimental Workflow for Sequential Bioconjugation

Caption: Sequential bioconjugation workflow using Azide-PEG5-Tos.

Signaling Pathway Application: GPCR Internalization Study

This diagram illustrates a hypothetical use case where a bioconjugate synthesized with Azide-PEG5-Tos is used to study G-protein coupled receptor (GPCR) signaling.

Caption: Studying GPCR signaling with a fluorescently labeled ligand.

In this example, a known GPCR ligand is first modified with an alkyne. This alkyne-ligand is then conjugated to Azide-PEG5-Fluorophore using click chemistry. The resulting fluorescent probe can be used to visualize GPCR binding and subsequent internalization in living cells, providing insights into receptor trafficking and desensitization, which are key aspects of GPCR signaling.

Conclusion

Azide-PEG5-Tos is a powerful and versatile heterobifunctional linker that enables the precise and efficient synthesis of complex bioconjugates. By understanding the distinct mechanisms of action of its tosyl, PEG, and azide functionalities, researchers can design and implement robust bioconjugation strategies for a wide range of applications in drug delivery, diagnostics, and fundamental biological research. The provided protocols and data serve as a foundation for the successful application of this valuable chemical tool.

References

- 1. The path to the G protein-coupled receptor structural landscape: Major milestones and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. precisepeg.com [precisepeg.com]

An In-depth Technical Guide to the Aqueous Solubility and Stability of Azide-PEG5-Tos

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of linker molecules is paramount for successful bioconjugation and the development of stable therapeutics. This guide provides a comprehensive overview of the aqueous solubility and stability of Azide-PEG5-Tos, a heterobifunctional linker commonly used in click chemistry and antibody-drug conjugate (ADC) development. While specific quantitative data for this exact molecule is not extensively published, this guide synthesizes information on its constituent parts and provides detailed protocols for its characterization.

Introduction to Azide-PEG5-Tos

Azide-PEG5-Tos is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal azide (B81097) (N₃) group and a tosylate (Tos) group. The molecule's structure is designed for versatility:

-

Azide Group : Enables covalent attachment to molecules containing alkyne, BCN, or DBCO groups via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, forming a stable triazole linkage.[1][2][3] The azide functionality is noted for its high selectivity and stability under a wide range of reaction conditions.[4]

-

PEG5 Spacer : A hydrophilic chain of five ethylene (B1197577) glycol units that enhances the aqueous solubility of the molecule and any conjugate it is a part of.[1][2][3]

-

Tosyl Group : A good leaving group that allows for nucleophilic substitution reactions, typically with amines, thiols, or alcohols.[1][5]

Solubility in Aqueous Buffers

Table 1: Expected Solubility of Azide-PEG5-Tos in Common Laboratory Solvents

| Solvent | Expected Solubility | Reference/Justification |

| Water | Soluble | [][7] |

| DMSO | Soluble | [] |

| DMF | Soluble | [] |

| Chloroform | Soluble | [7] |

| Methylene Chloride | Soluble | [7] |

| Ethanol | Less Soluble | [7] |

| Ether | Not Soluble | [7] |

Stability in Aqueous Buffers

The stability of Azide-PEG5-Tos in aqueous buffers is primarily dictated by the susceptibility of the tosylate group to hydrolysis. The azide group is generally stable under most aqueous conditions relevant to bioconjugation.[4]

The tosylate group can be hydrolyzed, particularly at non-neutral pH and elevated temperatures. This hydrolysis reaction results in the replacement of the tosyl group with a hydroxyl group, rendering the linker incapable of undergoing nucleophilic substitution. The rate of hydrolysis is influenced by pH, temperature, and the presence of nucleophiles in the buffer. It is generally recommended to prepare aqueous solutions of Azide-PEG5-Tos fresh before use and to store the compound in a dry, cold environment (-20°C for long-term storage).[1][]

Potential Degradation Pathway

The primary degradation pathway for Azide-PEG5-Tos in an aqueous buffer is the hydrolysis of the tosylate ester.

Experimental Protocols

To provide researchers with the tools to assess the solubility and stability of Azide-PEG5-Tos in their specific experimental contexts, the following detailed protocols are provided.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method for determining the solubility of Azide-PEG5-Tos in a given aqueous buffer using UV-Vis spectroscopy, assuming the tosylate group provides a sufficient chromophore for detection.

Materials:

-

Azide-PEG5-Tos

-

Aqueous buffer of choice (e.g., PBS, pH 7.4)

-

UV-Vis spectrophotometer

-

Microcentrifuge

-

Calibrated pipettes

-

Vortex mixer

Procedure:

-

Prepare a series of standard solutions:

-

Accurately weigh a small amount of Azide-PEG5-Tos and dissolve it in a known volume of the aqueous buffer to create a stock solution of known concentration (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a set of standards with concentrations ranging from the expected solubility down to the limit of detection.

-

-

Generate a standard curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the tosylate group (around 260 nm).

-

Plot absorbance versus concentration and perform a linear regression to obtain the equation of the standard curve.

-

-

Prepare saturated solutions:

-

Add an excess amount of Azide-PEG5-Tos to a known volume of the aqueous buffer in a microcentrifuge tube.

-

Vortex the mixture vigorously for 2 minutes.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Isolate the supernatant:

-

Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant without disturbing the pellet.

-

-

Determine the concentration of the supernatant:

-

Measure the absorbance of the supernatant at λmax.

-

Use the equation from the standard curve to calculate the concentration of Azide-PEG5-Tos in the supernatant. This concentration represents the solubility.

-

Protocol 2: Assessment of Aqueous Stability by HPLC

This protocol describes how to monitor the degradation of Azide-PEG5-Tos in an aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Azide-PEG5-Tos

-

Aqueous buffer of choice (e.g., pH 5, 7.4, and 9)

-

HPLC system with a UV detector and a suitable C18 column

-

Incubator or water bath

-

Autosampler vials

Procedure:

-

Prepare the test solution:

-

Dissolve Azide-PEG5-Tos in the chosen aqueous buffer to a known concentration (e.g., 1 mg/mL).

-

-

Set up the time-course experiment:

-

Aliquot the test solution into several HPLC vials.

-

Place the vials in an incubator at a controlled temperature (e.g., 37°C).

-

At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial for analysis.

-

-

HPLC analysis:

-

Inject the sample from each time point onto the HPLC system.

-

Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to separate the intact Azide-PEG5-Tos from its degradation products (e.g., Azide-PEG5-OH).

-

Monitor the elution profile using a UV detector at the λmax of the tosylate group.

-

-

Data analysis:

-

Identify the peak corresponding to the intact Azide-PEG5-Tos.

-

Integrate the peak area for each time point.

-

Plot the natural logarithm of the peak area of intact Azide-PEG5-Tos versus time.

-

The degradation rate constant (k) can be determined from the slope of the resulting line (slope = -k).

-

The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

-

Conclusion

Azide-PEG5-Tos is a valuable tool in bioconjugation due to its dual functionality and the solubility-enhancing properties of its PEG spacer. While it is generally considered to have good aqueous solubility, its stability is compromised by the potential for hydrolysis of the tosylate group, a factor that is dependent on pH and temperature. For critical applications, it is imperative that researchers empirically determine the solubility and stability of Azide-PEG5-Tos under their specific experimental conditions using the protocols outlined in this guide. This will ensure the reliable and reproducible performance of this versatile linker in the development of novel bioconjugates and therapeutics.

References

- 1. medkoo.com [medkoo.com]

- 2. Azide-PEG5-Tos - CD Bioparticles [cd-bioparticles.net]

- 3. Azide-PEG5-Tos, CAS 236754-49-7 | AxisPharm [axispharm.com]

- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 5. precisepeg.com [precisepeg.com]

- 7. creativepegworks.com [creativepegworks.com]

Unlocking Precision Bioconjugation: A Technical Guide to the Bifunctional Nature of Azide-PEG5-Tos

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced bioconjugation and drug delivery, the development of highly specific and efficient linker molecules is paramount. Among these, Azide-PEG5-Tos emerges as a versatile and powerful tool, offering a bifunctional architecture that enables the sequential and orthogonal conjugation of diverse molecular entities. This technical guide provides an in-depth exploration of the core functionalities of Azide-PEG5-Tos, complete with experimental protocols, quantitative data, and visual workflows to empower researchers in harnessing its full potential for creating next-generation therapeutics and research tools.

Core Attributes of Azide-PEG5-Tos

Azide-PEG5-Tos is a heterobifunctional linker that integrates three key components: an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a tosyl group. This unique combination imparts a range of desirable properties for advanced bioconjugation applications, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and other targeted therapies.[1][2][3]

The central feature of this linker is its bifunctional nature , which allows for two distinct and sequential chemical reactions. The azide (N₃) group serves as a reactive handle for "click chemistry," a suite of highly efficient and bioorthogonal reactions.[2][4] The tosyl (Ts) group, a derivative of p-toluenesulfonic acid, functions as an excellent leaving group in nucleophilic substitution reactions.[2]

The molecule's structure is further enhanced by a five-unit polyethylene glycol (PEG) spacer. This hydrophilic chain increases the overall water solubility of the linker and any resulting conjugate, which can improve the pharmacokinetic properties of biotherapeutics by reducing aggregation and immunogenicity.[1][5]

Table 1: Physicochemical Properties of Azide-PEG5-Tos

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₇N₃O₇S | [2] |

| Molecular Weight | 417.48 g/mol | [2][6] |

| Appearance | White to off-white solid or oil | - |

| Solubility | Soluble in DMSO, DMF, and other organic solvents. The PEG spacer enhances aqueous solubility of conjugates. | [3] |

| Storage Conditions | Store at -20°C for long-term stability. | [2] |

The Dual Reactivity of Azide-PEG5-Tos: A Gateway to Trifunctional Constructs

The strategic advantage of Azide-PEG5-Tos lies in the orthogonal reactivity of its two functional ends. This allows for a step-wise approach to building complex molecular architectures, where three different components can be precisely linked together.

The Azide Terminus: Precision Ligation via Click Chemistry

The azide group is a key participant in one of the most reliable and widely used bioconjugation reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" reaction is characterized by its high efficiency, specificity, and biocompatibility, proceeding under mild conditions with minimal byproducts.[7][8][9] The azide group on the linker can readily react with a terminal alkyne on a molecule of interest (e.g., a cytotoxic drug, a fluorescent dye, or a targeting ligand) to form a stable triazole linkage.

Alternatively, for applications where the cytotoxicity of a copper catalyst is a concern, the azide group can participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free click reaction utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to achieve efficient conjugation.[3][4]

The Tosyl Terminus: A Platform for Nucleophilic Substitution

The tosyl group is a highly effective leaving group, making the other end of the linker susceptible to nucleophilic attack.[2] This allows for the straightforward conjugation of molecules containing nucleophilic functional groups, such as amines (-NH₂), thiols (-SH), or hydroxyls (-OH). This reaction is particularly useful for attaching the linker to proteins, peptides, or other biomolecules that possess these common functionalities. The reaction proceeds via an Sɴ2 mechanism, resulting in the displacement of the tosylate and the formation of a stable covalent bond.

Experimental Protocols

The following sections provide detailed methodologies for utilizing both the azide and tosyl functionalities of Azide-PEG5-Tos.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an alkyne-containing molecule to the azide terminus of Azide-PEG5-Tos.

Materials:

-

Azide-PEG5-Tos

-

Alkyne-functionalized molecule (e.g., drug, dye)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

-

Size-Exclusion Chromatography (SEC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purification

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of Azide-PEG5-Tos in DMSO.

-

Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO).

-

Prepare a 20 mM stock solution of CuSO₄ in deionized water.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA or TBTA in a suitable solvent (e.g., water for THPTA, DMSO/water for TBTA).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the desired amount of the alkyne-functionalized molecule.

-

Add a 1.5 to 5-fold molar excess of the Azide-PEG5-Tos stock solution.

-

Add the reaction buffer to achieve the desired final concentration (typically in the micromolar to low millimolar range). Add organic co-solvent if necessary to ensure solubility, keeping the final percentage low (e.g., <10%) to maintain biocompatibility if applicable.

-

In a separate tube, pre-mix the CuSO₄ and ligand solutions in a 1:5 molar ratio.

-

Add the copper/ligand complex to the reaction mixture to a final copper concentration of 50-250 µM.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Reaction and Purification:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

-

Once the reaction is complete, purify the conjugate using SEC or RP-HPLC to remove unreacted starting materials, catalyst, and ligand.

-

Protocol for Nucleophilic Substitution on the Tosyl Group

This protocol outlines a general procedure for conjugating a nucleophile-containing molecule (e.g., an amine-containing biomolecule) to the tosyl terminus of Azide-PEG5-Tos.

Materials:

-

Azide-PEG5-Tos

-

Nucleophile-containing molecule (e.g., protein, peptide)

-

Aprotic polar solvent (e.g., DMF or DMSO)

-

Base (e.g., triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA))

-

Reaction Buffer (if conjugating to a biomolecule in an aqueous environment, e.g., borate (B1201080) buffer, pH 8.5)

-

Dialysis or Size-Exclusion Chromatography (SEC) for purification

Procedure:

-

Preparation of Reagents:

-

Dissolve Azide-PEG5-Tos in the chosen aprotic solvent to the desired concentration.

-

Dissolve the nucleophile-containing molecule in a compatible solvent or buffer. For biomolecules, ensure the buffer pH is slightly basic (pH 8-9) to facilitate deprotonation of the nucleophile without denaturing the molecule.

-

-

Reaction Setup:

-

Add a 5 to 20-fold molar excess of Azide-PEG5-Tos to the solution of the nucleophile-containing molecule.

-

If the reaction is performed in an organic solvent, add 2-3 equivalents of a non-nucleophilic base like TEA or DIPEA.

-

Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the nucleophile. Monitor the reaction progress by an appropriate method (e.g., LC-MS for small molecules, SDS-PAGE for proteins).

-

-

Purification:

-

For small molecule conjugates, the product can be purified by column chromatography.

-

For biomolecule conjugates, remove excess linker and byproducts by dialysis against a suitable buffer or by using SEC.

-

Quantitative Analysis of Conjugation

The efficiency of the conjugation reactions is a critical parameter. The following table summarizes typical yields and methods for quantifying the extent of conjugation.

Table 2: Quantitative Data for Conjugation Reactions

| Parameter | Typical Values/Methods | Reference(s) |

| CuAAC Reaction Yield | >90% (often near quantitative) | [9] |

| Nucleophilic Substitution Yield | 60-95% (highly dependent on the nucleophile and reaction conditions) | [10] |

| Quantification of PEGylation | HPLC (SEC, RP-HPLC), Mass Spectrometry (MALDI-TOF, ESI-MS) | [1][5][11][12] |

| Drug-to-Antibody Ratio (DAR) Calculation | UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry | [13][14][15][][17] |

Visualizing the Workflow: Synthesis of an Antibody-Drug Conjugate

The bifunctional nature of Azide-PEG5-Tos is ideally suited for the modular synthesis of complex bioconjugates like ADCs. The following workflow illustrates the sequential conjugation of a cytotoxic drug and a monoclonal antibody.

Caption: Workflow for ADC synthesis using Azide-PEG5-Tos.

Logical Pathway for Trifunctional Conjugate Synthesis

The orthogonal reactivity of Azide-PEG5-Tos enables the creation of trifunctional molecules, where three distinct components are brought together. This is particularly valuable in applications such as targeted drug delivery with an imaging agent, or in the development of PROTACs (Proteolysis Targeting Chimeras).

Caption: Logical pathway for sequential conjugation.

Conclusion

Azide-PEG5-Tos stands out as a highly valuable tool in the field of bioconjugation due to its well-defined bifunctional nature. The ability to perform sequential, orthogonal reactions with high efficiency and specificity opens up a multitude of possibilities for the construction of complex and precisely defined biomolecular architectures. From enhancing the therapeutic window of ADCs to enabling the development of novel theranostics and research probes, the applications of Azide-PEG5-Tos are extensive. By understanding its core chemical principles and leveraging the detailed protocols provided, researchers can effectively integrate this powerful linker into their workflows to advance the frontiers of drug development and biomedical research.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. medkoo.com [medkoo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]

- 5. ingenieria-analitica.com [ingenieria-analitica.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jenabioscience.com [jenabioscience.com]

- 9. broadpharm.com [broadpharm.com]

- 10. infoscience.epfl.ch [infoscience.epfl.ch]

- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. benchchem.com [benchchem.com]

- 14. lcms.cz [lcms.cz]

- 15. agilent.com [agilent.com]

- 17. pharmiweb.com [pharmiweb.com]

Introduction to Azide-PEG5-Tos: A Multifunctional Linker

An In-depth Technical Guide to Azide-PEG5-Tos for Beginners in Click Chemistry

For researchers, scientists, and drug development professionals venturing into the world of bioconjugation, understanding the tools of the trade is paramount. Among the vast array of chemical linkers, Azide-PEG5-Tos has emerged as a versatile and valuable reagent, particularly in the realm of "click chemistry." This guide provides a comprehensive overview of Azide-PEG5-Tos, its fundamental principles, applications, and detailed experimental protocols to facilitate its use in the laboratory.

Azide-PEG5-Tos is a heterobifunctional linker, meaning it possesses two different reactive functional groups.[1] This dual functionality allows for the sequential and controlled conjugation of two different molecules. The structure of Azide-PEG5-Tos consists of three key components:

-

An azide (B81097) group (-N3) , which is a key participant in click chemistry reactions.[2][3]

-

A pentaethylene glycol (PEG5) spacer, a short chain of repeating ethylene (B1197577) oxide units that imparts hydrophilicity, enhances solubility in aqueous media, and can improve the pharmacokinetic properties of the final conjugate.[4][5]

-

A tosyl group (-OTs) , which is an excellent leaving group in nucleophilic substitution reactions, allowing for conjugation to molecules with nucleophilic groups like amines and thiols.

This unique combination of features makes Azide-PEG5-Tos a powerful tool for constructing complex biomolecules, with its most prominent application being the synthesis of antibody-drug conjugates (ADCs).

Chemical Properties and Structure

A clear understanding of the physicochemical properties of Azide-PEG5-Tos is essential for its effective use. The key properties are summarized in the table below.

| Property | Value |

| Chemical Name | 14-azido-3,6,9,12-tetraoxatetradecyl 4-methylbenzenesulfonate |

| Molecular Formula | C17H27N3O7S |

| Molecular Weight | 417.48 g/mol |

| CAS Number | 236754-49-7 |

| Appearance | Solid powder or liquid (depending on purity and temperature) |

| Purity | Typically >95% or >98% |

| Solubility | Soluble in aqueous solutions and most organic solvents |

| Storage Conditions | Short term (days to weeks) at 0-4°C; long term (months to years) at -20°C |

Core Concepts for Beginners in Click Chemistry

To fully appreciate the utility of Azide-PEG5-Tos, a foundational understanding of the key chemical principles at play is necessary.

Click Chemistry: The Power of the Azide-Alkyne Cycloaddition

Coined by K. Barry Sharpless, "click chemistry" refers to a class of reactions that are rapid, efficient, and highly specific. The most common and widely used click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole ring from an azide and a terminal alkyne. The key advantages of the CuAAC reaction include:

-

High Yields: These reactions are known to proceed with very high, often quantitative, yields.

-

Biocompatibility: The reaction conditions are mild and can be performed in aqueous buffers, making them suitable for use with sensitive biomolecules like proteins and antibodies.

-

High Specificity: The azide and alkyne groups are bioorthogonal, meaning they do not react with other functional groups found in biological systems, thus preventing side reactions.

-

Favorable Kinetics: The reaction proceeds quickly under ambient temperature and pressure.

The Role of Each Component in Azide-PEG5-Tos

-

Azide Group (-N3): This functional group is the cornerstone of the "click" functionality of the linker. It selectively reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.

-

Pentaethylene Glycol (PEG5) Spacer: The PEG chain serves multiple purposes. It increases the water solubility of the linker and the resulting conjugate, which is particularly important when working with hydrophobic drugs. The PEG spacer also provides flexibility and can help to overcome steric hindrance between the conjugated molecules. In the context of ADCs, PEGylation can improve the pharmacokinetic profile of the therapeutic.

-

Tosyl Group (-OTs): The tosyl group is a very good leaving group, making the carbon atom it is attached to susceptible to nucleophilic attack. This allows for the initial conjugation of the linker to a molecule containing a nucleophile, such as an amine (-NH2) or a thiol (-SH), before the click chemistry reaction is performed.

Applications in Research and Drug Development: The Synthesis of Antibody-Drug Conjugates (ADCs)

A primary application of Azide-PEG5-Tos is in the construction of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. Azide-PEG5-Tos can be used as the linker to connect the antibody to the drug.

The general strategy involves:

-

Modification of one component: For instance, a cytotoxic drug is modified to contain a nucleophilic handle (e.g., an amine).

-

Conjugation with Azide-PEG5-Tos: The amine-modified drug reacts with Azide-PEG5-Tos, where the tosyl group is displaced, forming a stable bond and attaching the Azide-PEG5 linker to the drug.

-

Modification of the second component: The antibody is separately modified to introduce a terminal alkyne group.

-

Click Chemistry Conjugation: The azide-functionalized drug is then "clicked" onto the alkyne-modified antibody using the CuAAC reaction.

The result is a precisely constructed ADC where the drug is attached to the antibody via the PEG linker.

Quantitative Data Summary

While specific kinetic and yield data for reactions involving Azide-PEG5-Tos are not extensively published, the CuAAC reaction is consistently reported to be highly efficient. The following table summarizes typical quantitative parameters for CuAAC reactions.

| Parameter | Typical Value/Range | Notes |

| Reaction Yield | > 90-95% | Often quantitative, with minimal side products. |

| Reaction Time | 30 minutes to 4 hours | Dependent on reactants, catalyst, and temperature. |

| Reaction Temperature | Room Temperature (20-25°C) | Can be performed under mild conditions. |

| Catalyst Loading | 0.5 - 5 mol% | Low catalyst loading is typically sufficient. |

Experimental Protocols

The following protocols provide a framework for the synthesis of Azide-PEG5-Tos and its subsequent use in the preparation of an ADC. These are generalized protocols and may require optimization for specific applications.

Protocol 1: Synthesis of Azide-PEG5-Tos

This two-step protocol is based on general methods for the synthesis of heterobifunctional PEGs.

Step 1: Monotosylation of Pentaethylene Glycol

-

Materials:

-

Pentaethylene glycol

-

Tosyl chloride (TsCl)

-

Pyridine (B92270) or triethylamine (B128534) (as a base)

-

Dichloromethane (DCM) as a solvent

-

Sodium bicarbonate solution (aqueous)

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

-

Procedure:

-

Dissolve pentaethylene glycol in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine or triethylamine to the solution.

-

Slowly add a solution of tosyl chloride in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with dilute HCl, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mono-tosylated PEG.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

Step 2: Azidation of Mono-tosyl-PEG5

-

Materials:

-

Mono-tosyl-PEG5 (from Step 1)

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF) as a solvent

-

-

Procedure:

-

Dissolve the mono-tosyl-PEG5 in DMF in a round-bottom flask.

-

Add sodium azide to the solution.

-

Heat the reaction mixture to 60-80°C and stir for 12-24 hours.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with an organic solvent such as ethyl acetate (B1210297) or DCM.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Azide-PEG5-OH.

-

The final tosylation of the remaining hydroxyl group would follow a similar procedure to Step 1 to yield Azide-PEG5-Tos.

-

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC) using Azide-PEG5-Tos (CuAAC)

This protocol describes the conjugation of an azide-modified drug to an alkyne-modified antibody.

-

Materials:

-

Alkyne-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Azide-modified drug (prepared by reacting an amine-containing drug with Azide-PEG5-Tos)

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate (B8700270) (freshly prepared solution)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the drug

-

Size-exclusion chromatography (SEC) column for purification

-

-

Preparation of Reagents:

-

Prepare a stock solution of CuSO4 (e.g., 10 mM in water).

-

Prepare a stock solution of THPTA (e.g., 50 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Dissolve the azide-modified drug in DMSO to a known concentration (e.g., 10 mM).

-

-

Reaction Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified mAb with the desired molar excess of the azide-modified drug solution.

-

In a separate tube, premix the CuSO4 and THPTA solutions in a 1:5 molar ratio and let it stand for 2-3 minutes to form the copper-ligand complex.

-

Add the CuSO4/THPTA mixture to the mAb/drug solution.

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours.

-

-

Purification:

-

Purify the resulting ADC using an SEC column to remove excess drug, catalyst, and other small molecules. A common mobile phase for SEC of proteins is phosphate-buffered saline.

-

-

Characterization:

-

HPLC: Use analytical SEC to assess the level of aggregation and RP-HPLC to determine the drug-to-antibody ratio (DAR).

-

SDS-PAGE: Analyze the ADC under reducing and non-reducing conditions to confirm conjugation.

-

Mass Spectrometry: Use ESI-MS to determine the exact mass of the ADC and confirm the DAR.

-

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Synthesis pathway for Azide-PEG5-Tos.

Caption: Experimental workflow for ADC synthesis.

Conclusion

Azide-PEG5-Tos is a powerful and versatile heterobifunctional linker that serves as an excellent entry point for researchers new to click chemistry. Its distinct functionalities allow for the controlled and efficient conjugation of diverse molecules, with a particularly significant impact on the development of antibody-drug conjugates. By understanding the core principles of its components and the click chemistry it enables, scientists and drug developers can effectively leverage Azide-PEG5-Tos to advance their research and contribute to the creation of novel therapeutics.

References

- 1. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azide-PEG5-Tos, CAS 236754-49-7 | AxisPharm [axispharm.com]

- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 4. Azide-PEG5-Tos - CD Bioparticles [cd-bioparticles.net]

- 5. medkoo.com [medkoo.com]

Theoretical molecular weight of Azide-PEG5-Tos.

Introduction

For researchers, scientists, and professionals engaged in drug development, particularly in the fields of bioconjugation, antibody-drug conjugates (ADCs), and proteomics, precise molecular characterization of linker molecules is paramount. Azide-PEG5-Tos is a bifunctional, hydrophilic linker leveraging a pentaethylene glycol (PEG) spacer to enhance aqueous solubility. It features a terminal azide (B81097) group for click chemistry reactions and a terminal tosylate group, which serves as an excellent leaving group for nucleophilic substitution. This document provides a detailed calculation of the theoretical molecular weight of Azide-PEG5-Tos.

Chemical Structure and Formula

Azide-PEG5-Tos, systematically named 14-azido-3,6,9,12-tetraoxatetradecyl 4-methylbenzenesulfonate, possesses a well-defined chemical structure.[1] The molecule consists of three primary components:

-

An azide (N₃) functional group.

-

A pentaethylene glycol (PEG5) spacer, which increases the hydrophilicity of the molecule.

-

A tosyl (Tos) group, which is a derivative of p-toluenesulfonic acid.

Based on this structure, the verified chemical formula for Azide-PEG5-Tos is C₁₇H₂₇N₃O₇S [1][2][3][4].

Methodology for Molecular Weight Calculation

The theoretical molecular weight is calculated by summing the atomic masses of all atoms present in the empirical formula (C₁₇H₂₇N₃O₇S). The calculation utilizes the standard atomic weights of each element.

Calculation Steps:

-

Identify the count of each atom in the chemical formula.

-

Multiply the atom count by the standard atomic weight of that element.

-

Sum the total weights of all elements to obtain the final molecular weight.

The following diagram illustrates this computational workflow.

Data Presentation: Molecular Weight Calculation

The theoretical molecular weight of Azide-PEG5-Tos is confirmed across multiple chemical suppliers and databases to be approximately 417.48 g/mol [1][2][3][4][5]. The exact mass is 417.1570 u[1].

The table below provides a detailed breakdown of the calculation based on the chemical formula C₁₇H₂₇N₃O₇S.

| Element | Symbol | Atom Count | Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |

| Carbon | C | 17 | 12.011 | 204.187 |

| Hydrogen | H | 27 | 1.008 | 27.216 |

| Nitrogen | N | 3 | 14.007 | 42.021 |

| Oxygen | O | 7 | 15.999 | 111.993 |

| Sulfur | S | 1 | 32.06 | 32.06 |

| Total | 417.477 |

Note: The calculated value of 417.477 g/mol is in excellent agreement with the widely cited value of 417.48 g/mol .

Summary

This guide confirms the theoretical molecular weight of Azide-PEG5-Tos. The established chemical formula is C₁₇H₂₇N₃O₇S, yielding a molecular weight of approximately 417.48 g/mol .[1][2][3][4][5] This information is critical for accurate experimental design, stoichiometric calculations, and data analysis in drug development and chemical biology applications.

References

Spectroscopic Characterization of Azide-PEG5-Tos: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Azide-PEG5-Tos (14-azido-3,6,9,12-tetraoxatetradecyl 4-methylbenzenesulfonate), a heterobifunctional linker crucial in bioconjugation, antibody-drug conjugate (ADC) development, and PROTAC technology. This document compiles available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines experimental protocols for acquiring such data, and presents a logical workflow for its analysis.

Core Spectroscopic Data

While a complete, publicly available dataset for Azide-PEG5-Tos is not readily found in peer-reviewed literature, characteristic spectral data can be compiled from analogous structures and supplier-provided information. The following tables summarize the expected and reported spectroscopic data for this molecule.

Table 1: Predicted and Reported ¹H NMR Data for Azide-PEG5-Tos

| Chemical Group | Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Tosyl (Aromatic) | Ar-H | 7.50 - 7.80 | d | Doublet, characteristic of ortho-protons to the sulfonyl group. |

| Tosyl (Aromatic) | Ar-H | 7.30 - 7.50 | d | Doublet, characteristic of meta-protons to the sulfonyl group. |

| PEG Backbone | -O-CH ₂-CH ₂-O- | 3.55 - 3.70 | m | Complex multiplet, representing the repeating ethylene (B1197577) glycol units. |

| Methylene adjacent to Tosyl | Ts-O-CH ₂- | ~4.15 | t | Triplet, deshielded by the adjacent sulfonyl group. |

| Methylene adjacent to Azide (B81097) | N₃-CH ₂- | ~3.40 | t | Triplet, deshielded by the azide group. |

| Tosyl (Methyl) | Ar-CH ₃ | ~2.45 | s | Singlet, characteristic of the methyl group on the tosyl moiety. |

Table 2: Predicted and Reported ¹³C NMR Data for Azide-PEG5-Tos

| Chemical Group | Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Tosyl (Quaternary) | Ar-C -S | ~145 | |

| Tosyl (Aromatic CH) | Ar-C H | ~130 | |

| Tosyl (Aromatic CH) | Ar-C H | ~128 | |

| Tosyl (Quaternary) | Ar-C -CH₃ | ~133 | |

| PEG Backbone | -O-C H₂-C H₂-O- | ~70-71 | |

| Methylene adjacent to Tosyl | Ts-O-C H₂- | ~69 | |

| Methylene adjacent to Azide | N₃-C H₂- | ~50.6 | A key characteristic peak for the carbon attached to the azide.[1] |

| Tosyl (Methyl) | Ar-C H₃ | ~21.5 |

Table 3: Mass Spectrometry Data for Azide-PEG5-Tos

| Parameter | Value | Source |

| Chemical Formula | C₁₇H₂₇N₃O₇S | MedChemExpress, BroadPharm |

| Molecular Weight | 417.48 g/mol | MedChemExpress, BroadPharm |

| Exact Mass | 417.1570 | MedChemExpress |

| Common Adducts (ESI-MS) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ | Expected |

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of Azide-PEG5-Tos are provided below. These are generalized procedures and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.

Materials:

-

Azide-PEG5-Tos sample

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))

-

NMR tubes

-

NMR spectrometer (300 MHz or higher recommended for better resolution)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the Azide-PEG5-Tos sample in approximately 0.5-0.7 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Tune and shim the spectrometer to the specific solvent.

-

For ¹H NMR, acquire a spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum, referencing the residual solvent peak.

-

Acquire the ¹³C NMR spectrum, referencing the solvent peaks.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectra and perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Assign the peaks in both spectra to the corresponding atoms in the Azide-PEG5-Tos structure.

-

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elemental composition of Azide-PEG5-Tos.

Materials:

-

Azide-PEG5-Tos sample

-

Solvent (e.g., Acetonitrile, Methanol, Water)

-

Mass spectrometer (e.g., ESI-TOF, MALDI-TOF)

Procedure (Electrospray Ionization - Time of Flight, ESI-TOF):

-

Sample Preparation: Prepare a dilute solution of Azide-PEG5-Tos (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water).

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and other common adducts ([M+Na]⁺, [M+K]⁺).

-

-

Data Analysis:

-

Determine the monoisotopic mass of the observed ions.

-

Compare the experimental mass to the theoretical exact mass of Azide-PEG5-Tos to confirm its identity.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of Azide-PEG5-Tos.

Caption: Workflow for Spectroscopic Analysis of Azide-PEG5-Tos.

Caption: Key NMR Signal Correlations in Azide-PEG5-Tos.

References

The Pivotal Role of the PEG5 Spacer in Azide-PEG5-Tos Functionality: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Azide-PEG5-Tos, has emerged as a critical tool in the development of advanced bioconjugates, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of the core functionalities imparted by the discrete five-unit polyethylene (B3416737) glycol (PEG5) spacer within the Azide-PEG5-Tos molecule. We will delve into its impact on the physicochemical properties, biological activity, and overall performance of the resulting conjugates, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Core Principles: The Function of the PEG5 Spacer

The Azide-PEG5-Tos linker is comprised of three key components: an azide (B81097) group for bioorthogonal "click chemistry," a tosyl group as a good leaving group for nucleophilic substitution reactions, and a central PEG5 spacer. While the terminal reactive groups dictate the conjugation chemistry, the PEG5 spacer is far from a passive component; it profoundly influences the properties of the final bioconjugate.[1][2][3]

The primary roles of the PEG5 spacer include:

-

Enhanced Hydrophilicity and Solubility: The repeating ethylene (B1197577) glycol units of the PEG chain are highly hydrophilic, which helps to counteract the hydrophobicity of many cytotoxic payloads or small molecule inhibitors used in ADCs and PROTACs.[4] This increased water solubility is crucial for preventing aggregation, which can lead to reduced efficacy and increased immunogenicity.[4]

-

Improved Pharmacokinetics: The hydrophilic nature of the PEG5 spacer creates a hydration shell around the conjugate.[5] This "stealth" effect can shield the molecule from proteolytic enzymes and reduce renal clearance, thereby extending its circulation half-life in vivo.[5][6] While longer PEG chains generally lead to more significant increases in half-life, a shorter PEG5 spacer offers a balance, improving pharmacokinetic (PK) properties without excessively increasing the overall size of the conjugate, which could impede tumor penetration.

-

Precise Spatial Separation: The defined length of the monodisperse PEG5 spacer provides optimal spatial separation between the conjugated molecules (e.g., an antibody and a drug). This can be critical for maintaining the biological activity of both moieties by minimizing steric hindrance.[7] For instance, it prevents the payload from interfering with the antigen-binding site of the antibody in an ADC.

-

Reduced Immunogenicity: By masking potential epitopes on the linker and payload, PEGylation can reduce the risk of an immune response against the bioconjugate.[5]

Data Presentation: Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that must be optimized for each specific application. The following tables summarize synthesized quantitative data from various studies to illustrate the impact of PEG linker length on key bioconjugate properties. While direct comparative data for Azide-PEG5-Tos across all parameters is not available in a single study, the trends observed with varying short PEG chain lengths provide valuable insights into the expected performance of a PEG5 spacer.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |

| No PEG | ~8.5 | 1.0 |

| PEG2 | ~7.0 | 0.82 |

| PEG4 | ~5.5 | 0.65 |

| PEG5 (interpolated) | ~4.75 | ~0.56 |

| PEG6 | ~4.0 | 0.47 |

| PEG8 | ~2.5 | 0.29 |

| PEG12 | ~2.5 | 0.29 |

| PEG24 | ~2.5 | 0.29 |

Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[6] The data for PEG5 is interpolated to provide an estimate based on the observed trend. Shorter PEG linkers demonstrate a clear trend of decreasing clearance rates, indicating improved pharmacokinetics.

Table 2: Influence of PEG Linker Length on PROTAC Potency (BRD4 Degrader)

| PEG Linker Length | DC50 (nM) |

| PEG3 | 15 |

| PEG4 | 8 |

| PEG5 | 5 |

| PEG6 | 10 |

Synthesized data from a comparative study of PROTACs targeting BRD4.[7] This data highlights that an optimal linker length exists for maximizing the potency of a PROTAC, with the PEG5 linker showing the highest activity in this hypothetical series.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of Azide-PEG5-Tos in the synthesis and characterization of ADCs and PROTACs.

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via Click Chemistry

This protocol describes the conjugation of a drug-alkyne to an antibody that has been functionalized with Azide-PEG5-Tos.

Materials:

-

Monoclonal antibody (mAb)

-

Azide-PEG5-Tos

-

Drug-Alkyne payload

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate (B8700270)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO

-

Size-Exclusion Chromatography (SEC) column

-

Hydrophobic Interaction Chromatography (HIC) column

Procedure:

-

Antibody Modification with Azide-PEG5-Tos:

-

Dissolve the antibody in PBS at a concentration of 5-10 mg/mL.

-

Dissolve Azide-PEG5-Tos in DMSO to prepare a 10 mM stock solution.

-

Add a 10-fold molar excess of the Azide-PEG5-Tos solution to the antibody solution. The tosyl group will react with nucleophilic residues on the antibody surface, such as the epsilon-amino group of lysine.

-

Incubate the reaction mixture for 4 hours at room temperature with gentle mixing.

-

Remove excess, unreacted Azide-PEG5-Tos by buffer exchange using a desalting column equilibrated with PBS.

-

-

Click Chemistry Conjugation:

-

Prepare a 10 mM stock solution of the Drug-Alkyne payload in DMSO.

-

To the azide-modified antibody solution, add the Drug-Alkyne stock solution to achieve a 5-fold molar excess relative to the antibody.

-

Prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA in water.

-

Add the copper catalyst solution to the antibody-drug mixture.

-

Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate.

-

Incubate the reaction for 2 hours at room temperature, protected from light.

-

-

Purification and Characterization:

-

Purify the resulting ADC using an SEC column to remove unreacted payload and catalyst.

-

Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.

-

Characterize the drug-to-antibody ratio (DAR) using HIC-HPLC. The hydrophobicity of the ADC increases with each conjugated drug molecule, allowing for the separation of different DAR species.[8][9]

-

Protocol 2: Synthesis of a PROTAC using Azide-PEG5-Tos

This protocol outlines the synthesis of a PROTAC by first reacting a target protein-binding ligand with Azide-PEG5-Tos, followed by a click reaction with an E3 ligase ligand.

Materials:

-

Target Protein Ligand with a nucleophilic group (e.g., amine or thiol)

-

Azide-PEG5-Tos

-

E3 Ligase Ligand with a terminal alkyne

-

Anhydrous DMF or DMSO

-

Copper(II) sulfate (CuSO4)

-

Sodium Ascorbate

-

Tris(2-carboxyethyl)phosphine (TCEP) (if using a thiol)

-

Preparative HPLC system

Procedure:

-

Synthesis of Ligand-PEG5-Azide Intermediate:

-

Dissolve the target protein ligand in anhydrous DMF.

-

Add a 1.2 molar equivalent of Azide-PEG5-Tos.

-

If the ligand contains a thiol, pre-treat with TCEP to ensure the thiol is reduced.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the Ligand-PEG5-Azide intermediate by preparative HPLC.

-

-

PROTAC Synthesis via Click Chemistry:

-

Dissolve the purified Ligand-PEG5-Azide intermediate and a 1.1 molar equivalent of the E3 Ligase Ligand-Alkyne in a mixture of t-BuOH and water.

-

Add a catalytic amount of CuSO4 followed by sodium ascorbate to initiate the click reaction.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.

-

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and mechanisms relevant to the application of Azide-PEG5-Tos.

References

- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azide-PEG5-Tos - Immunomart [immunomart.com]

- 3. selleckchem.com [selleckchem.com]

- 4. furthlab.xyz [furthlab.xyz]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of Azide-PEG5-Tos with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of Azide-PEG5-Tos (--INVALID-LINK--) with common nucleophiles.[1] Azide-PEG5-Tos is a heterobifunctional linker widely employed in bioconjugation, antibody-drug conjugate (ADC) development, and proteomics.[2][3] Its utility stems from the presence of two distinct reactive moieties: a terminal azide (B81097) group and a tosylate group. The azide functionality allows for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), providing a stable triazole linkage.[1][3] This guide will focus on the reactivity of the tosylate group, a highly effective leaving group in nucleophilic substitution reactions.

Core Reactivity: The Tosylate as an Excellent Leaving Group

The tosylate (p-toluenesulfonate) moiety of Azide-PEG5-Tos is an exceptional leaving group, rendering the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is attributed to the stability of the tosylate anion, which is resonance-stabilized, delocalizing the negative charge over the three oxygen atoms of the sulfonate group. This inherent stability makes the tosylate anion a weak base and, consequently, an excellent leaving group in nucleophilic substitution reactions, which are typically bimolecular (SN2). The general mechanism for this reaction is illustrated below.

The reaction of Azide-PEG5-Tos with nucleophiles is a cornerstone of its application in constructing complex biomolecules. The PEG5 spacer, a hydrophilic chain of five ethylene (B1197577) glycol units, enhances the aqueous solubility of the molecule and the resulting conjugates.

Reactivity with Common Nucleophiles

The tosylate group of Azide-PEG5-Tos readily reacts with a variety of nucleophiles, most notably amines, thiols, and to a lesser extent, alcohols. These reactions are fundamental for conjugating Azide-PEG5-Tos to proteins, peptides, and other biomolecules.

Reaction with Amines (Amination)

Primary and secondary amines are effective nucleophiles for displacing the tosylate group, forming a stable carbon-nitrogen bond. This reaction is a common method for introducing a PEG linker to a biomolecule containing lysine (B10760008) residues or a free N-terminus. The reaction proceeds via a standard SN2 mechanism. The nucleophilicity of amines is generally correlated with their basicity, with less sterically hindered primary amines being more reactive than secondary amines.

Reaction with Thiols (Thiolation)

Thiols (or more accurately, their conjugate bases, thiolates) are excellent nucleophiles and react efficiently with the tosylate group of Azide-PEG5-Tos to form a stable thioether linkage. This reaction is particularly useful for site-specific modification of proteins containing cysteine residues. Thiols are generally more nucleophilic than alcohols due to the higher polarizability of the larger sulfur atom.

Reaction with Alcohols (Alkoxylation)

While alcohols are weaker nucleophiles than amines and thiols, they can react with Azide-PEG5-Tos to form ether linkages. These reactions often require more forcing conditions, such as the use of a strong base to deprotonate the alcohol to the more nucleophilic alkoxide.

Quantitative Data on Reactivity